molecular formula C14H18ClFN2O5S2 B2388974 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448072-94-3

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2388974
CAS RN: 1448072-94-3
M. Wt: 412.88
InChI Key: KWKFDDGIGPUZAG-UHFFFAOYSA-N
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Description

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H18ClFN2O5S2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • The synthesis of N-substituted acetamide derivatives has shown moderate antibacterial activity, particularly against Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents. A study by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores highlighted their moderate inhibitory effects against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Synthesis and Characterization of Derivatives

  • The process of synthesizing various derivatives of similar compounds involves multiple steps, including the use of ethyl piperidin-4-carboxylate and subsequent reactions to create targeted molecules with potential antibacterial and anti-enzymatic activities. This indicates the versatility of such compounds in synthesizing a wide range of derivatives for biological evaluation. Nafeesa et al. (2017) reported the synthesis of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which were evaluated for their antibacterial potential (Nafeesa et al., 2017).

Anticancer Potential

  • Some derivatives have shown promising anticancer activity in preliminary screenings, indicating the potential for further research and development in this area. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents by Rehman et al. (2018) revealed low IC50 values for some compounds, suggesting strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O5S2/c1-17-14(19)9-24(20,21)10-4-6-18(7-5-10)25(22,23)11-2-3-13(16)12(15)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKFDDGIGPUZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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